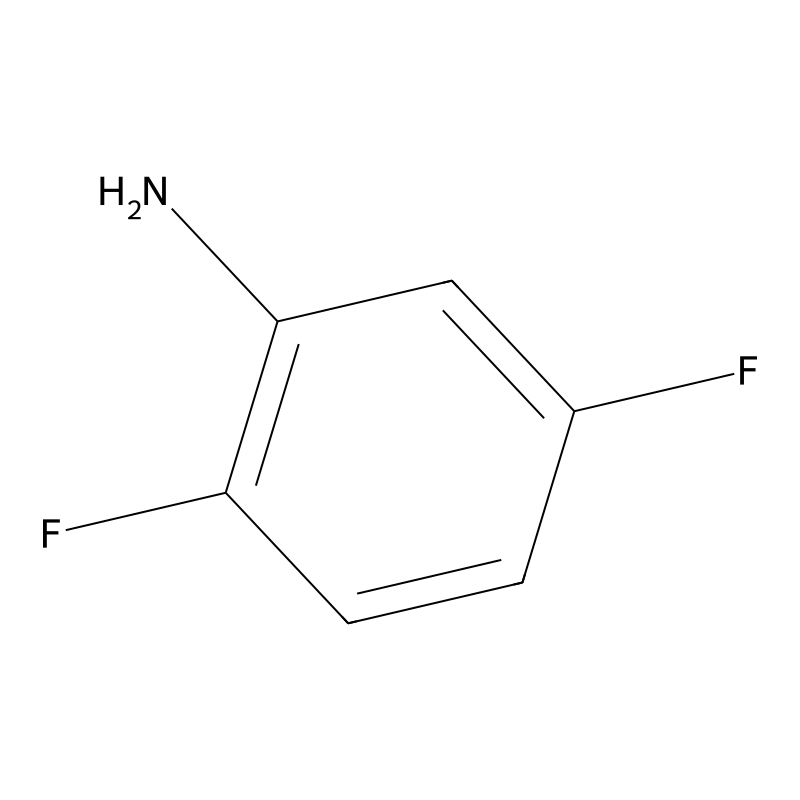2,5-Difluoroaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor for Imines and Schiff Bases
2,5-Difluoroaniline can be used to prepare imines and Schiff bases, important intermediates in organic synthesis. These compounds feature a carbon-nitrogen double bond (C=N) and find applications in the creation of pharmaceuticals, dyes, and other functional molecules [].
Component in Diazabutadiene Synthesis
Research has explored the use of 2,5-difluoroaniline for the ultrasound-assisted preparation of 1,4-diazabutadienes. These molecules possess a unique four-membered nitrogen ring structure and hold potential for applications in material science and organic electronics [].
2,5-Difluoroaniline is an organic compound with the molecular formula C₆H₅F₂N. It is a derivative of aniline, characterized by the substitution of two hydrogen atoms on the benzene ring with fluorine atoms at the 2 and 5 positions. This compound typically appears as a colorless to light yellow solid with a faint odor. The presence of fluorine atoms imparts unique electronic properties, influencing its reactivity and interactions in various chemical environments .
2,5-difluoroaniline should be handled with proper personal protective equipment (PPE) in a well-ventilated laboratory environment, as is standard practice with any organic compound. In-depth safety information specific to 2,5-difluoroaniline is not widely available in publicly accessible scientific databases. For detailed handling and safety procedures, consulting safety data sheets (SDS) provided by chemical suppliers is essential [, ].
- Oxidation: This compound can be oxidized to form nitroso and nitro derivatives, often using reagents like potassium permanganate or chromium trioxide.
- Reduction: It can be synthesized from 2,5-difluoronitrobenzene through reduction, typically employing hydrogen gas in the presence of a palladium catalyst.
- Substitution: The compound participates in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms, allowing for further functionalization .
Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C).
- Substitution: Nucleophiles such as amines or thiols under basic conditions.
2,5-Difluoroaniline can be synthesized through various methods:
- Reduction of 2,5-Difluoronitrobenzene: This method involves reducing the nitro group using hydrogen gas and a palladium catalyst under mild conditions.
- Continuous-flow Processes: In industrial settings, continuous-flow methods are employed for safety and efficiency. The double diazotization method is particularly effective due to its ability to manage the exothermic nature and thermal instability of diazonium intermediates .
The applications of 2,5-difluoroaniline span several fields:
- Pharmaceuticals: It serves as a building block in drug development and synthesis.
- Agrochemicals: Used in the formulation of pesticides and herbicides.
- Dyes and Pigments: Employed in producing various dyes due to its reactivity.
- Research: Functions as an intermediate in synthesizing complex organic compounds .
Interaction studies involving 2,5-difluoroaniline focus on its reactivity with various nucleophiles and electrophiles. Its ability to engage in nucleophilic aromatic substitution makes it a versatile intermediate for synthesizing more complex molecules. Additionally, studies on its biological interactions suggest potential applications in medicinal chemistry, although more research is needed to fully understand its mechanisms of action .
Several compounds are structurally similar to 2,5-difluoroaniline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2,4-Difluoroaniline | Fluorine at positions 2 and 4 | Different electronic effects due to fluorine placement |
| 2,6-Difluoroaniline | Fluorine at positions 2 and 6 | Distinct reactivity patterns compared to 2,5-difluoroaniline |
| 2-Fluoroaniline | Single fluorine at position 2 | Less steric hindrance; simpler reactivity profile |
Uniqueness of 2,5-Difluoroaniline
The positioning of fluorine atoms at the 2 and 5 positions distinguishes 2,5-difluoroaniline from its analogs. This specific arrangement affects its electronic distribution and steric properties, making it particularly useful as an intermediate in various
XLogP3
GHS Hazard Statements
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (84.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (10.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (86.96%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








